molecular formula C14H17N3O2 B2474616 4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-89-3

4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2474616
CAS No.: 338750-89-3
M. Wt: 259.309
InChI Key: IIBCQXTUIUEXHN-BENRWUELSA-N
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Description

4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone class. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with dimethylamino, ethoxy, and phenyl groups. It has garnered interest in various fields due to its potential pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine to form the intermediate 5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. This intermediate is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions to yield the final product. The reaction conditions generally include:

    Temperature: Reflux

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Various substituted pyrazolones depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(dimethylamino)methylene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-[(dimethylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group, in particular, can influence its solubility, reactivity, and interaction with biological targets, differentiating it from other similar compounds.

Properties

IUPAC Name

(4Z)-4-(dimethylaminomethylidene)-5-ethoxy-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-19-13-12(10-16(2)3)14(18)17(15-13)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBCQXTUIUEXHN-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C(=O)C1=CN(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC\1=NN(C(=O)/C1=C\N(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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